molecular formula C20H20N2O4S B280431 Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate

Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No. B280431
M. Wt: 384.5 g/mol
InChI Key: GPXRVOGHVQSGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate, also known as MIPT, is a chemical compound that has gained significant attention in the field of scientific research. MIPT is a member of the thiophene family and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate is not yet fully understood. However, studies have suggested that Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate may act by inhibiting the activity of certain enzymes or proteins involved in the development and progression of various diseases. Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects:
Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. Studies have shown that Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate has also been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate in lab experiments is its broad range of potential applications. Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. However, one limitation of using Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate in lab experiments is its complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate. One potential direction is the development of Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate-based drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate's anti-inflammatory and neuroprotective properties for the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate has been found to exhibit a range of biochemical and physiological effects and has potential applications in various fields of scientific research. Further research is needed to fully understand the mechanism of action of Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate and its potential applications in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate involves a multi-step process that includes the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with thionyl chloride to yield 5-methyl-3-phenylisoxazole-4-carbonyl chloride. The carbonyl chloride is then reacted with 5-isopropyl-2-mercaptomethylthiophene-3-carboxylic acid to yield Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate. The final product is obtained through purification and isolation processes.

Scientific Research Applications

Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-5-propan-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C20H20N2O4S/c1-11(2)15-10-14(20(24)25-4)19(27-15)21-18(23)16-12(3)26-22-17(16)13-8-6-5-7-9-13/h5-11H,1-4H3,(H,21,23)

InChI Key

GPXRVOGHVQSGIZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(S3)C(C)C)C(=O)OC

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(S3)C(C)C)C(=O)OC

Origin of Product

United States

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